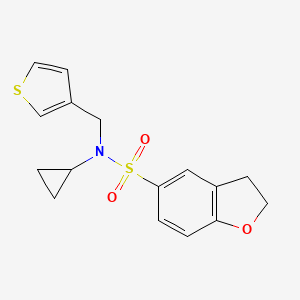
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a complex organic compound that features a unique combination of a cyclopropyl group, a thiophen-3-ylmethyl group, and a dihydrobenzofuran-5-sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactionsThe cyclopropyl and thiophen-3-ylmethyl groups are then attached through subsequent reactions involving cyclopropanation and thiophene functionalization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions: N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
作用机制
The exact mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
相似化合物的比较
- N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
- N-cyclopropyl-N-(thiophen-3-ylmethyl)glycine
- 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Uniqueness: N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the presence of the dihydrobenzofuran-5-sulfonamide moiety, which is not commonly found in similar compounds. This structural feature may contribute to its distinct biological and chemical properties .
生物活性
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for drug development in areas such as antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.
The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The mechanism can be summarized as follows:
- Inhibition of Enzyme Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting bacterial growth.
- Potential Interaction with Other Targets : The presence of the cyclopropyl and thiophene moieties may enhance interactions with additional biological targets, potentially leading to varied therapeutic effects.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains. The specific activity of this compound has yet to be extensively documented; however, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Target | Activity |
|---|---|---|
| Sulfanilamide | Bacterial dihydropteroate synthase | Broad-spectrum antibacterial |
| N-(4-methylphenyl) sulfonamide | Various bacterial strains | Significant antibacterial activity |
Anticancer Potential
Preliminary studies on structurally similar compounds have indicated potential anticancer properties. For example, sulfonamides have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact anticancer mechanisms of this compound require further investigation but may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
Case Studies
- Study on Sulfonamide Derivatives : A study evaluated a series of sulfonamide derivatives for their antibacterial and anticancer activities. Results showed that modifications to the sulfonamide structure could significantly enhance biological activity, suggesting that this compound may possess similar enhancements.
- Molecular Docking Studies : Computational studies using molecular docking have indicated potential binding affinities of similar compounds to key enzymes involved in bacterial metabolism and cancer cell proliferation, supporting the hypothesis that this compound may exhibit significant biological activity.
属性
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-22(19,15-3-4-16-13(9-15)5-7-20-16)17(14-1-2-14)10-12-6-8-21-11-12/h3-4,6,8-9,11,14H,1-2,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPAMUVIMLQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













